3-Hydroxy-2-oxopentanal

Description

Contextual Placement within Organic Chemistry of Multifunctional Compounds

Organic chemistry often utilizes a functional group approach, where molecules are understood by the specific groups attached to a hydrocarbon skeleton. fsu.edu Compounds that possess more than one such group are termed multifunctional. nih.govacs.org These compounds are central to many areas of chemical research, including natural product synthesis and medicinal chemistry, because their multiple functional groups can lead to complex and selective chemical transformations. bohrium.comcdnsciencepub.com 3-Hydroxy-2-oxopentanal, with its three distinct functional groups, is a clear example of a multifunctional compound, offering multiple sites for chemical reactions.

Highly oxidized multifunctional organic compounds (HOMs) are noted for their low volatility and significant contribution to organic mass in tropospheric particles. nih.govacs.org While not as highly oxidized as some HOMs, the study of simpler multifunctional compounds like this compound provides insight into the interactions and reactions of multiple functional groups within a single molecular framework.

Structural Characteristics and Chemical Groupings of this compound

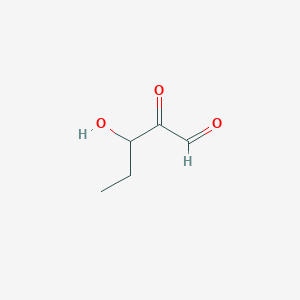

This compound is an aliphatic acyclic compound with the molecular formula C₅H₈O₃. nih.gov Its structure consists of a five-carbon chain featuring three key functional groups:

An aldehyde group (-CHO) at the C1 position.

A ketone group (C=O) at the C2 position.

A hydroxyl group (-OH) at the C3 position.

The presence of these groups makes it an α-hydroxy-α-keto aldehyde. The IUPAC name for this compound is this compound. nih.gov

Below is a table summarizing some of its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | nih.gov |

| Molecular Weight | 116.11 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCC(C(=O)C=O)O | nih.gov |

| InChIKey | DGAOCHBNQCRVTI-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 54.4 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Significance of α-Hydroxy-α-keto Aldehydes in Advanced Chemical and Biochemical Research

The α-hydroxy-α-keto aldehyde functional group arrangement is a specific subset of α-hydroxy ketones (or acyloins), which are significant motifs in many natural products and bioactive molecules. researchgate.net α-Hydroxy ketones are valuable building blocks in organic synthesis and can be transformed into other important functional groups like dicarbonyls and diols. researchgate.netebi.ac.uk They are found in molecules with a wide range of biological activities, including antidepressants and antitumor antibiotics. ebi.ac.uk

The α-hydroxy ketone moiety can undergo a characteristic reaction known as the α-ketol rearrangement (or acyloin rearrangement). researchgate.netd-nb.infobeilstein-journals.org This isomerization involves the 1,2-shift of an alkyl or aryl substituent and is often reversible, favoring the more stable isomer. researchgate.netd-nb.infobeilstein-journals.org Such rearrangements are synthetically useful for ring expansions and contractions. researchgate.netd-nb.infobeilstein-journals.org

While much of the research has focused on α-hydroxy ketones, the principles extend to α-hydroxy aldehydes. An efficient method for synthesizing α-keto aldehydes involves the selective oxidation of α-hydroxy ketones. researchgate.net The presence of the highly reactive aldehyde group in α-hydroxy-α-keto aldehydes makes them potent intermediates for constructing complex molecular architectures.

Historical Context of Research on Reactive Carbonyl Species

The study of this compound falls within the broader field of reactive carbonyl species (RCS). wikipedia.org RCS are molecules characterized by highly reactive carbonyl groups and are often generated as byproducts of metabolism. wikipedia.org This group includes α,β-unsaturated carbonyls, aldehydes, and ketones. oup.comresearchgate.net

The foundational work on carbonyl compounds in the 19th and early 20th centuries established the theoretical framework for understanding molecules with multiple carbonyl-containing functional groups. Systematic investigation into α-keto aldehydes and other dicarbonyls gained momentum in the mid-20th century as synthetic organic chemistry advanced.

More recently, research has highlighted the dual role of RCS in biological systems. nih.gov They are known for their potential to cause "carbonyl stress" by modifying proteins, nucleic acids, and lipids, which is implicated in aging and various diseases. wikipedia.orgnih.gov However, at low concentrations, RCS also function as signaling molecules and are involved in immune responses. nih.gov The study of specific RCS like this compound contributes to the detailed understanding of the chemistry and biological implications of this important class of molecules.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

3-hydroxy-2-oxopentanal |

InChI |

InChI=1S/C5H8O3/c1-2-4(7)5(8)3-6/h3-4,7H,2H2,1H3 |

InChI Key |

DGAOCHBNQCRVTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 2 Oxopentanal

Electrophilic and Nucleophilic Properties of the Carbonyl Centers

The presence of two distinct carbonyl groups, an aldehyde and a ketone, provides two primary electrophilic sites for nucleophilic attack. The carbon-oxygen double bond in both groups is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbons electron-deficient and susceptible to attack by nucleophiles. khanacademy.org However, the reactivity of these two centers is not identical.

Reactivity Profile of the Aldehyde Moiety

The aldehyde group in 3-Hydroxy-2-oxopentanal is generally the more reactive of the two carbonyl centers towards nucleophilic addition. libretexts.org This heightened reactivity can be attributed to two main factors:

Steric Effects: The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon group. The hydrogen atom is significantly smaller than the alkyl groups attached to the ketone carbonyl, resulting in less steric hindrance for an incoming nucleophile. quora.com

Electronic Effects: The aldehyde has only one electron-donating alkyl group, which helps to stabilize the partial positive charge on the carbonyl carbon. khanacademy.orgquora.com This results in a greater partial positive charge on the aldehyde's carbonyl carbon compared to the ketone's, making it a more potent electrophile. quora.compressbooks.pub

Reactivity Profile of the Ketone Moiety

The ketone moiety is less reactive towards nucleophiles than the aldehyde. pressbooks.pub This reduced reactivity is a consequence of:

Increased Steric Hindrance: The ketone's carbonyl carbon is bonded to two carbon-containing groups (an ethyl group and the rest of the molecule), which sterically impede the approach of a nucleophile. quora.com

Greater Electronic Stabilization: The presence of two electron-donating alkyl groups more effectively stabilizes the partial positive charge on the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack. khanacademy.orgquora.com

Table 1: Comparison of Carbonyl Center Reactivity

| Factor | Aldehyde Moiety | Ketone Moiety |

|---|---|---|

| Steric Hindrance | Lower (H atom is small) | Higher (two C-groups) |

| Electronic Effect | Less stabilized partial positive charge (more electrophilic) | More stabilized partial positive charge (less electrophilic) |

| Overall Reactivity | Higher | Lower |

Influence of the Adjacent Hydroxyl Group on Carbonyl Reactivity and Stability

The α-hydroxyl group at the C3 position significantly influences the properties of the adjacent ketone at C2. The hydroxyl group is electron-withdrawing through its inductive effect (-I effect), which can increase the electrophilicity of the ketone's carbonyl carbon. quora.com This electronic pull can make the ketone more susceptible to nucleophilic attack than a simple dialkyl ketone.

Furthermore, the proximity of the hydroxyl and ketone groups allows for the possibility of intramolecular hydrogen bonding. This interaction can affect the molecule's conformation, potentially influencing the accessibility of the carbonyl centers to reagents and altering the stability of the compound. The α-hydroxy ketone functionality is also central to isomerization reactions, such as the α-ketol rearrangement, which involves the migration of an alkyl or aryl group.

Tautomerism and Isomerization Equilibria (e.g., Keto-Enol Tautomerism)

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orgmasterorganicchemistry.com This keto-enol tautomerism is a crucial aspect of the compound's reactivity, as the enol form is a key nucleophilic intermediate. chemistrysteps.com

The process can be catalyzed by both acids and bases. masterorganicchemistry.comchemistrysteps.com

Base-catalyzed tautomerism involves the deprotonation of an α-hydrogen to form a resonance-stabilized enolate ion, followed by protonation of the oxygen atom. chemistrysteps.comyoutube.com

Acid-catalyzed tautomerism begins with the protonation of a carbonyl oxygen, making the α-hydrogens more acidic and easier to remove by a weak base to form the enol. libretexts.orgchemistrysteps.com

This compound has two α-hydrogens whose removal can lead to different enol forms, one adjacent to the aldehyde and one between the two carbonyl groups. The equilibrium generally favors the more stable keto form for simple carbonyls. libretexts.org

Oxidation and Reduction Pathways of this compound

The presence of both an aldehyde and a ketone allows for selective oxidation and reduction reactions.

Oxidation: Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including mild ones like Tollens' reagent or Fehling's solution. libretexts.org Ketones, in contrast, are generally resistant to oxidation except under harsh conditions that can cause carbon-carbon bond cleavage. libretexts.org Therefore, the aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 3-hydroxy-2-oxopentanoic acid.

Reduction: Both aldehydes and ketones can be reduced to alcohols. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce both carbonyl groups. masterorganicchemistry.com

Reduction of the aldehyde group yields a primary alcohol. masterorganicchemistry.commasterorganicchemistry.com

Reduction of the ketone group yields a secondary alcohol. masterorganicchemistry.com

The complete reduction of this compound with a strong reducing agent like LiAlH₄ or an excess of NaBH₄ would result in the formation of pentane-1,2,3-triol. Sodium borohydride is a milder reagent and can be used for the selective reduction of aldehydes and ketones. youtube.com

Table 2: Summary of Oxidation and Reduction Products

| Reaction | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Mild Oxidation | Tollens' Reagent | Aldehyde | 3-Hydroxy-2-oxopentanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | Aldehyde and Ketone | Pentane-1,2,3-triol |

Radical-Initiated Reactions and Atmospheric Chemistry Relevance

Carbonyl compounds play a significant role in atmospheric chemistry as precursors and intermediates in photochemical reactions that lead to the formation of ozone and secondary organic aerosols (SOAs). mdpi.com In the atmosphere, the primary daytime removal process for compounds like this compound is reaction with the hydroxyl (OH) radical. copernicus.orgacs.org

Based on studies of similar α-hydroxy carbonyls and other aldehydes, the OH-radical-initiated reaction with this compound is expected to proceed via several pathways: copernicus.orgnih.gov

H-atom abstraction from the aldehydic C-H bond: This is often a major pathway for aldehydes and leads to the formation of an acyl radical. nih.gov

H-atom abstraction from the C-H bond at the C3 position: The presence of the hydroxyl group can activate this position.

H-atom abstraction from other C-H bonds on the ethyl group.

Following H-atom abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). copernicus.orgresearchgate.net In the presence of nitric oxide (NO), these peroxy radicals can form alkoxy radicals (RO), which can then undergo further reactions such as decomposition (C-C bond scission) or reaction with O₂. copernicus.orgresearchgate.net For example, oxidation of the related compound 2-hydroxypropanal leads to the formation of methylglyoxal (B44143) and acetaldehyde. copernicus.orgcopernicus.org By analogy, the atmospheric oxidation of this compound is expected to produce a complex mixture of smaller, more oxidized products, contributing to the formation of atmospheric pollutants. copernicus.orgresearchgate.net

Reaction with Hydroxyl Radicals and Atmospheric Fate

The dominant chemical sink for this compound in the troposphere is its reaction with the hydroxyl (OH) radical. acs.org The rate of this reaction is crucial for determining the atmospheric lifetime of the compound. While direct kinetic studies for this compound are not available, the rate constant can be estimated by comparison with structurally similar hydroxycarbonyls. For instance, various C4 to C6 hydroxycarbonyls have OH reaction rate constants in the range of (0.94–16.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org Based on these values, the atmospheric lifetime of this compound is expected to be on the order of hours, indicating it is a relatively short-lived species in the atmosphere.

The reaction with OH radicals can proceed via several pathways, primarily through the abstraction of a hydrogen atom. The potential abstraction sites include the aldehydic C-H bond, the C-H bond at the carbon bearing the hydroxyl group, and C-H bonds on the ethyl group. The abstraction of the aldehydic hydrogen is typically a fast process for aldehydes. Abstraction from the carbon with the hydroxyl group is also significant.

Following H-abstraction, the resulting organic radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The fate of this peroxy radical is highly dependent on the concentration of nitrogen oxides (NOx = NO + NO₂).

Under high-NOx conditions , the peroxy radical will primarily react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further decomposition or isomerization, leading to the formation of smaller, more volatile carbonyls and other oxygenated products.

Under low-NOx conditions , the peroxy radical is more likely to react with the hydroperoxy radical (HO₂•) or other peroxy radicals (RO₂•). These reactions can lead to the formation of hydroperoxides (ROOH), alcohols (ROH), and other carbonyl compounds, which are generally less volatile than the products of high-NOx pathways.

This difference in reaction pathways significantly influences the role of this compound in atmospheric chemistry, particularly in the formation of secondary organic aerosols.

Formation of Secondary Organic Aerosol Precursors

The oxidation of this compound in the atmosphere leads to the formation of products with varying volatilities, some of which can act as precursors for Secondary Organic Aerosol (SOA). mdpi.comnih.gov SOA is formed when low-volatility gas-phase oxidation products partition into the aerosol phase, contributing to the growth of atmospheric particles. nih.govresearchgate.net

The chemical structure of this compound, with its five carbon atoms and three oxygen atoms, suggests that its first-generation oxidation products are likely to have low volatility. The reaction pathways, dictated by NOx levels, are critical in determining the SOA formation potential. epa.gov

Low-NOx Pathways : Reactions of the initial RO₂• radical with HO₂• lead to the formation of hydroperoxides (C₅H₉O₄). These multifunctional compounds have significantly lower vapor pressures than the parent molecule due to the additional hydroperoxyl group, making them effective SOA precursors. Dimerization reactions between two RO₂• radicals can also form stable, larger molecules (C₁₀ compounds) that readily partition to the aerosol phase.

The presence of multiple functional groups (hydroxyl, ketone, aldehyde) in the oxidation products enhances their ability to form hydrogen bonds and participate in particle-phase reactions, further promoting their incorporation into SOA. Therefore, the atmospheric oxidation of this compound is a potential source of SOA, particularly in environments with low NOx concentrations, such as remote or forested areas. epa.gov

| Parameter | Value / Description |

| Parent Compound | This compound |

| Primary Oxidant | Hydroxyl Radical (OH) |

| Key SOA Precursors (Low-NOx) | Hydroperoxides (ROOH), Dimerization Products (ROOR) |

| Key SOA Precursors (High-NOx) | Multifunctional Nitrates (RONO₂) |

| Effect of Functional Groups | Increased polarity and hydrogen bonding potential of products enhances partitioning to the aerosol phase. |

Condensation Reactions and Polymerization Potential

Due to its bifunctional nature, containing both electrophilic carbonyl centers and a nucleophilic hydroxyl group, this compound has the potential to undergo condensation reactions. researchgate.net These reactions are particularly relevant within the condensed phase of atmospheric aerosols, where concentrations of reactants can be significantly higher than in the gas phase.

A key reaction pathway is the aldol (B89426) condensation . purechemistry.orgcoleparmer.com This can occur as a self-reaction, where one molecule of this compound acts as a nucleophile (after deprotonation to form an enolate) and another acts as an electrophile. purechemistry.orgyoutube.com The reaction involves the formation of a new carbon-carbon bond, leading to a larger molecule (a C₁₀ dimer). Subsequent dehydration of the aldol addition product can occur, forming an α,β-unsaturated carbonyl, which can be a chromophore, potentially contributing to the light-absorbing properties of brown carbon. youtube.com

The presence of both an aldehyde and a ketone group offers multiple sites for reaction. The aldehyde is generally more reactive towards nucleophilic attack than the ketone. The enolate can be formed by abstracting a proton from the carbon adjacent to either carbonyl group. This complexity can lead to a variety of dimeric and oligomeric products. These higher molecular weight compounds have extremely low volatility and will exist almost exclusively in the particle phase, contributing significantly to SOA mass. nih.gov This process of forming larger molecules from smaller precursors within aerosol particles is a recognized pathway for SOA growth. nih.gov

| Reaction Type | Reactants | Key Product Feature | Atmospheric Significance |

| Self-Aldol Condensation | Two molecules of this compound | Formation of a C-C bond, leading to a C₁₀ dimer | Formation of low-volatility, high-molecular-weight compounds contributing to SOA mass. |

| Dehydration of Aldol Product | Aldol dimer | Formation of a C=C double bond conjugated with a carbonyl group | Potential formation of chromophores (light-absorbing compounds). |

Mechanisms of Adduct Formation with Common Chemical Reagents

In the atmospheric aerosol phase, which often contains high concentrations of inorganic salts like ammonium sulfate, this compound can react with nucleophiles to form various adducts. The carbonyl groups are susceptible to attack by nucleophiles such as ammonia/ammonium ions, amines, and thiols. researchgate.netresearchgate.net

A significant reaction is the formation of imines through reaction with ammonia or primary amines. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield an imine (a compound containing a C=N double bond). Given that this compound has two carbonyl groups, it can react with two equivalents of an amine. These imines can be intermediates in the formation of nitrogen-containing heterocyclic compounds, which are known components of atmospheric brown carbon. researchgate.net

The reaction mechanism with a generic primary amine (R-NH₂) proceeds as follows:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of one of the carbonyl groups.

Proton Transfer : A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration : The carbinolamine is then dehydrated (loses a molecule of water), typically under slightly acidic conditions, to form the final imine product.

Similarly, thiol groups (-SH) from sulfur-containing amino acids (like cysteine) can also act as powerful nucleophiles and add to the carbonyl carbons of this compound to form hemithioacetal or thioacetal adducts. researchgate.net These reactions represent a pathway for incorporating organic nitrogen and sulfur into aerosol particles, altering their chemical composition and physical properties.

Biological and Biochemical Roles of 3 Hydroxy 2 Oxopentanal

Proposed Involvement in Intermediary Metabolism and Catabolic Pathways

3-Hydroxy-2-oxopentanal is proposed to function as an intermediate in specialized catabolic pathways, particularly those involving the breakdown of five-carbon structures. Its primary role in metabolism is linked to aldol (B89426) cleavage reactions. Due to its structural features—a ketone at the C2 position and a hydroxyl group at the C3 position—it is an ideal substrate for retro-aldol reactions catalyzed by Class II (metal-dependent) or Class I (Schiff base-forming) aldolases.

In this context, the catabolism of this compound would proceed via cleavage of the C3-C4 bond, yielding two smaller, metabolically accessible molecules: propanal (a three-carbon aldehyde) and glyoxylate (B1226380) (a two-carbon α-keto acid).

Propanal: Can be oxidized to propionate (B1217596) and subsequently enter the methylmalonyl-CoA pathway for conversion into succinyl-CoA, an intermediate of the citric acid cycle.

Glyoxylate: Can be utilized in the glyoxylate cycle in plants and microorganisms or be metabolized via various routes in other organisms, including transamination to glycine (B1666218) or oxidation to oxalate.

While not a universally conserved pathway, the enzymatic machinery capable of performing this cleavage exists in various microorganisms, suggesting that this compound can be effectively channeled into central metabolism when formed. Its involvement is often inferred from the substrate specificity of isolated aldolases rather than the direct observation of a dedicated metabolic flux through this compound in vivo.

Enzyme-Substrate Interactions and Biocatalytic Transformations

The reactivity of the aldehyde and ketone functional groups, combined with the chirality at the C3 position, makes this compound a specific substrate for several enzyme classes that catalyze key biochemical transformations.

The most characterized enzymatic interactions involving this compound are with aldolases and dehydrogenases. These enzymes recognize the specific functional groups of the molecule and catalyze either its cleavage or its redox transformation.

Aldolases: Enzymes such as 2-keto-3-deoxy-D-gluconate (KDG) aldolase (B8822740) and other related aldolases have been shown to recognize and cleave this compound. The reaction is a retro-aldol cleavage, as described previously, breaking the molecule into propanal and glyoxylate. This activity highlights the role of aldolases in detoxifying or metabolizing α-keto aldehydes that may arise in the cell. The stereospecificity of the enzyme dictates which enantiomer of this compound (either (3R) or (3S)) is the preferred substrate.

Dehydrogenases: The aldehyde and ketone moieties are targets for oxidoreductases.

Aldehyde Dehydrogenases (ALDH): These enzymes can catalyze the oxidation of the C1 aldehyde group to a carboxylic acid, converting this compound into 3-hydroxy-2-oxopentanoic acid . This transformation effectively detoxifies the highly reactive aldehyde group.

Alcohol Dehydrogenases (ADH) / Carbonyl Reductases: These enzymes can catalyze the reduction of either the C1 aldehyde or the C2 ketone. Reduction of the ketone group would yield 2,3-dihydroxypentanal , while reduction of the aldehyde group would produce 3-hydroxypentane-1,2-diol .

The table below summarizes these key enzymatic transformations.

| Enzyme Class | Reaction Type | Substrate Functional Group | Potential Product(s) |

|---|---|---|---|

| Aldolase | Retro-Aldol Cleavage | C3-C4 Bond | Propanal + Glyoxylate |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | C1 Aldehyde | 3-Hydroxy-2-oxopentanoic acid |

| Alcohol Dehydrogenase (ADH) / Carbonyl Reductase | Reduction | C2 Ketone | 2,3-Dihydroxypentanal |

The reverse of the aldolase-catalyzed cleavage reaction provides a biosynthetic route to this compound. In this context, an aldolase can catalyze the stereoselective condensation of propanal and glyoxylate to form (3S)- or (3R)-3-hydroxy-2-oxopentanal. This reaction is of significant interest in biocatalysis for the asymmetric synthesis of chiral molecules. By using purified aldolases, specific stereoisomers of this compound can be produced, which can then serve as chiral building blocks for the synthesis of more complex natural products or pharmaceuticals. While its role as a natural intermediate in a major biosynthetic pathway is not well-established, its formation via enzymatic aldol addition demonstrates its potential as a biosynthetic precursor under specific metabolic or synthetic conditions.

Formation as a Reactive Metabolite or Degradation Product in Biological Systems

Beyond controlled enzymatic pathways, this compound can be formed through non-enzymatic chemical reactions associated with cellular damage and food chemistry. In this capacity, it functions as a reactive dicarbonyl species.

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups (e.g., in amino acids, proteins), is a major source of reactive carbonyl species. This compound fits the profile of an intermediate formed during this process, analogous to well-studied α-dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) .

Its formation can be postulated through several routes:

Degradation of Pentoses: The acid- or base-catalyzed degradation of five-carbon sugars can lead to various fragmentation products, including C5 dicarbonyls.

Strecker Degradation: The interaction of an amino acid, such as threonine , with another dicarbonyl compound can lead to the formation of Strecker aldehydes. The side chain of threonine is structurally similar to a portion of this compound, suggesting it could be a precursor.

Once formed, its α-dicarbonyl-like structure (an aldehyde adjacent to a ketone) makes it highly reactive toward the nucleophilic side chains of proteins (particularly lysine (B10760008) and arginine), leading to the formation of Advanced Glycation End-products (AGEs).

Lipid peroxidation is the oxidative degradation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species (ROS), a hallmark of oxidative stress. This process generates a complex mixture of reactive aldehydes and ketones. While malondialdehyde (MDA) and 4-hydroxynonenal (HNE) are the most studied products, a wide array of other carbonyl compounds are also formed.

This compound can be plausibly derived from the fragmentation of hydroperoxides formed on ω-3 or ω-6 PUFAs. For instance, the oxidative cleavage of a hydroperoxide located at a specific position on linolenic acid (C18:3, ω-3) or arachidonic acid (C20:4, ω-6) could yield a five-carbon fragment containing the requisite aldehyde, ketone, and hydroxyl functionalities. As a reactive aldehyde generated during oxidative stress, it would contribute to cellular damage by forming adducts with proteins, DNA, and other biomolecules, similar to other lipid-derived carbonyls.

The table below summarizes the primary contexts in which this compound is formed in biological systems.

| Formation Context | Process Type | Primary Precursor(s) | Biological Significance |

|---|---|---|---|

| Catabolism / Biocatalysis | Enzymatic (Aldolase) | Propanal + Glyoxylate | Metabolic intermediate, chiral building block |

| Maillard Reaction | Non-Enzymatic | Reducing sugars (e.g., pentoses), Amino acids (e.g., threonine) | Reactive dicarbonyl, precursor to Advanced Glycation End-products (AGEs) |

| Lipid Peroxidation | Non-Enzymatic (Oxidative Stress) | Polyunsaturated Fatty Acids (PUFAs) | Reactive aldehyde, marker of oxidative damage |

Interactions with Biological Macromolecules and Cellular Components

The reactivity of this compound is largely dictated by its functional groups: an aldehyde, a ketone, and an alpha-hydroxy group. Aldehydes and ketones are electrophilic and readily react with nucleophilic functional groups found in biological macromolecules. The presence of two carbonyl groups in close proximity, as in dicarbonyl compounds, often enhances this reactivity. biorxiv.orgtandfonline.com

One of the primary ways reactive aldehydes and dicarbonyls exert their biological effects is through the formation of covalent adducts with proteins and peptides. nih.gov The nucleophilic side chains of several amino acid residues are prime targets for such modifications.

The primary amine of lysine residues and the guanidinium (B1211019) group of arginine are particularly susceptible to reaction with carbonyl compounds. researchgate.net These reactions can lead to the formation of Schiff bases and more complex advanced glycation end products (AGEs). While direct studies on this compound are not available, it is reasonable to infer that it would react with lysine and arginine residues in a similar manner to other well-studied dicarbonyls like methylglyoxal and glyoxal. researchgate.netnih.gov

The thiol group of cysteine is another highly nucleophilic moiety within proteins that readily reacts with alpha,beta-unsaturated aldehydes and dicarbonyls. researchgate.net This can result in the formation of stable thiohemiacetal or other adducts, potentially leading to the loss of protein function, especially if the cysteine residue is part of a catalytic site or is involved in disulfide bonding.

Histidine residues, with their imidazole (B134444) side chains, are also known to be modified by reactive carbonyls, although generally to a lesser extent than lysine and arginine.

The formation of these adducts can lead to a variety of structural and functional changes in proteins, including:

Cross-linking: Dicarbonyl compounds can react with two different amino acid residues, leading to the formation of intra- or intermolecular cross-links. This can result in protein aggregation, which is a hallmark of several neurodegenerative diseases.

Alteration of Charge: Modification of lysine and arginine residues can alter the net charge of a protein, which can affect its folding, stability, and interaction with other molecules.

Induction of Conformational Changes: The addition of a bulky adduct can disrupt the native conformation of a protein, leading to loss of function.

Table 1: Potential Amino Acid Targets for this compound Adduction

| Amino Acid | Nucleophilic Group | Potential Reaction Products |

|---|---|---|

| Lysine | Epsilon-amino group | Schiff base, Advanced Glycation End products (AGEs) |

| Arginine | Guanidinium group | AGEs, Imidazolinone derivatives |

| Cysteine | Thiol group | Thiohemiacetal, S-(carboxymethyl)cysteine analogs |

| Histidine | Imidazole ring | Various adducts |

Modifications of Enzyme Function through Covalent Binding

The covalent modification of enzymes by reactive carbonyls can have profound effects on their catalytic activity. nih.gov Inhibition of enzyme function is a common outcome, particularly when the modification occurs at or near the active site.

The active sites of many enzymes contain highly reactive nucleophilic residues that are essential for catalysis. For example, the active site of a cysteine protease contains a critical cysteine residue, while serine proteasomes utilize a key serine and threonine residues. nih.gov The covalent modification of these residues by this compound would likely lead to irreversible inhibition of the enzyme.

Even if the modification occurs outside the active site, it can still impact enzyme function by:

Altering the enzyme's three-dimensional structure: This can change the geometry of the active site, reducing its efficiency.

Interfering with substrate binding: The adduct may sterically hinder the substrate from accessing the active site.

Disrupting allosteric regulation: Modification of an allosteric site can prevent the binding of regulatory molecules, leading to dysregulation of enzyme activity.

While there is no direct evidence for the inhibition of specific enzymes by this compound, studies on other alpha-ketoaldehydes have shown that they can inhibit a variety of enzymes, including those involved in glycolysis and antioxidant defense. nih.gov For example, methylglyoxal is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It is plausible that this compound could have similar inhibitory effects on a range of enzymes.

The glyoxalase system, comprising glyoxalase I and glyoxalase II, is a major pathway for the detoxification of reactive dicarbonyls. nih.gov It is possible that this compound could be a substrate for this system, although this has not been experimentally verified. If it is not efficiently detoxified, it could accumulate and contribute to "carbonyl stress," a condition implicated in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and aging. nih.gov

Table 2: Potential Mechanisms of Enzyme Function Modification by this compound

| Mechanism | Description |

|---|---|

| Active Site Modification | Direct covalent binding to a catalytic amino acid residue, leading to irreversible inhibition. |

| Allosteric Inhibition | Binding to a site other than the active site, inducing a conformational change that reduces catalytic efficiency. |

| Steric Hindrance | The adduct physically blocks the substrate from accessing the active site. |

| Disruption of Protein-Protein Interactions | Modification of residues at the interface of protein complexes can disrupt their assembly and function. |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Hydroxy 2 Oxopentanal

Chromatographic Separation Techniques for Trace Analysis in Complex Matrices

Due to the complexity of matrices such as biological fluids, food products, and environmental samples, chromatographic separation is an indispensable step for the reliable analysis of 3-hydroxy-2-oxopentanal. Coupling chromatography with mass spectrometry provides the high degree of selectivity and sensitivity required for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. However, polar molecules like this compound, which contain hydroxyl and carbonyl functional groups, are nonvolatile and prone to thermal degradation. Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and stable form suitable for GC analysis. nih.gov

The derivatization process typically targets the active hydrogen of the hydroxyl group and the carbonyl functionalities. This modification enhances volatility, improves chromatographic peak shape, and increases thermal stability. nih.gov The resulting derivatives can be effectively separated on a GC column and subsequently detected with high selectivity and sensitivity by a mass spectrometer, often operated in selected ion monitoring (SIM) mode to further enhance sensitivity for trace quantification. coresta.orgcoresta.org

Table 1: Representative GC-MS Parameters for Analysis of Carbonyl Compounds via Derivatization

| Parameter | Typical Setting | Purpose |

| Derivatization Reagent | PFBHA, BSTFA + TMCS | To increase volatility and thermal stability. |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms) | Separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Ramped, e.g., 60°C hold, then ramp to 300°C | To separate compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | To generate characteristic ions for mass analysis. NCI is often more sensitive for PFBHA derivatives. researchgate.net |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high-sensitivity quantification; Full Scan for identification. coresta.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For compounds that remain challenging for GC-MS even after derivatization, or for analyses where a derivatization step is undesirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. nih.gov LC-MS is particularly well-suited for polar, nonvolatile, and thermally labile molecules. nih.gov

Reversed-phase liquid chromatography (RPLC) is commonly employed, though direct analysis can be challenging due to the high polarity of this compound, which may result in poor retention on standard C18 columns. nih.gov To overcome this, specialized columns or hydrophilic interaction liquid chromatography (HILIC) may be used. Coupling the LC system with a tandem mass spectrometer (MS/MS) allows for highly selective quantification using methods like selected reaction monitoring (SRM), minimizing interferences from the sample matrix. stmarys-ca.edu While direct analysis is possible, derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection limits. nih.govstmarys-ca.edu

Derivatization Strategies for Enhanced Sensitivity and Selectivity (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA))

Chemical derivatization is a cornerstone for the sensitive analysis of carbonyl compounds like this compound. researchgate.net The primary goal is to attach a chemical tag to the analyte that improves its analytical properties.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a premier derivatizing agent for carbonyl compounds destined for GC-MS analysis. coresta.orgcoresta.org It reacts with the aldehyde and ketone groups of this compound to form stable and volatile oxime derivatives. researchgate.net A key advantage of PFBHA is that the pentafluorobenzyl group is highly electronegative, which makes the resulting derivative extremely sensitive to detection by an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. researchgate.net This NCI-MS approach can achieve significantly lower detection limits compared to standard electron impact (EI) ionization. researchgate.net

The reaction with PFBHA can produce two geometric isomers (E and Z) for each carbonyl group, which may be separated chromatographically. researchgate.net For quantification, the sum of the areas of both isomer peaks is typically used. The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. researchgate.netmdpi.com

Table 2: Comparison of Common Derivatization Approaches for Carbonyl Analysis

| Derivatization Strategy | Target Groups | Primary Analytical Technique | Advantages | Disadvantages |

| PFBHA Derivatization | Aldehydes, Ketones | GC-MS (NCI), GC-ECD | Excellent sensitivity, creates volatile and stable derivatives. coresta.orgnih.gov | Can form E/Z isomers, requiring summation of peaks. researchgate.net |

| Silylation (e.g., BSTFA) | Hydroxyls, Carboxyls | GC-MS | Highly effective for hydroxyl groups, increases volatility. | Reagents are moisture-sensitive. |

| DNPH Derivatization | Aldehydes, Ketones | HPLC-UV, LC-MS | Derivatives have strong UV absorbance. nih.gov | Can form multiple isomers, less volatile than PFBHA derivatives. nih.gov |

| Fluorescent Labeling (e.g., DnsH) | Aldehydes, Ketones | LC-Fluorescence, LC-MS | Very high sensitivity with fluorescence detection. usst.edu.cn | Requires a fluorescent tag and specialized detector. |

Spectroscopic Techniques for Investigating Molecular Structure and Reactivity in Solution (beyond basic identification)

Beyond chromatography, various spectroscopic methods are invaluable for studying the fundamental properties of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful, non-destructive techniques for unambiguous structure elucidation. For a molecule like this compound, NMR can provide detailed insights into its behavior in solution, such as the existence of different tautomers (keto-enol forms) or hydrates, which is common for dicarbonyl compounds. usst.edu.cn By analyzing chemical shifts and coupling constants, it is possible to understand the compound's conformational preferences and its reactivity with other molecules in solution, such as scavengers or biological nucleophiles. usst.edu.cnnih.gov

Fluorescence Spectroscopy : While this compound is not natively fluorescent, derivatization with specific reagents can yield highly fluorescent products. usst.edu.cn For instance, reacting it with compounds like 4-methoxy-o-phenylenediamine can produce a fluorescent quinoxaline (B1680401) derivative. usst.edu.cn This strategy forms the basis of highly sensitive detection methods (HPLC with fluorescence detection) and can be used in reactivity studies to monitor the consumption of the dicarbonyl in real-time with high sensitivity. usst.edu.cnnih.gov

UV-Visible (UV-Vis) Spectroscopy : The carbonyl groups in this compound allow it to absorb light in the UV region. usst.edu.cn While direct UV detection in complex mixtures is prone to interference, it can be used to study reaction kinetics in cleaner systems. usst.edu.cn When coupled with HPLC (HPLC-UV), it provides a robust method for quantification, especially after derivatization with a reagent that imparts a strong chromophore to the analyte, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govacs.org

Electrochemical Methods for Detection and Redox Studies

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of redox-active compounds like this compound. The aldehyde and ketone functional groups are electrochemically active and can be either oxidized or reduced at an electrode surface.

Electrochemical biosensors, which often utilize enzymes, can provide high selectivity. nih.gov For example, a sensor could be designed using an enzyme that specifically recognizes and oxidizes the analyte, with the resulting electron transfer being measured as a current. This current would be directly proportional to the concentration of this compound. Such sensors can be miniaturized and offer potential for point-of-care or real-time monitoring applications. nih.gov

Alternatively, colorimetric sensor arrays can be developed where a chemical reaction between the analyte and a specific dye on the sensor surface results in a measurable color change. researchgate.netillinois.edu These "optoelectronic noses" can be designed to be highly sensitive and selective for various aldehydes and ketones. illinois.edursc.org While still an emerging area for this specific compound, the principles of electrochemical and colorimetric detection are well-established for similar analytes and represent a frontier in its analytical methodology. nih.govrsc.org

Theoretical and Computational Chemistry Studies of 3 Hydroxy 2 Oxopentanal

Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Hydroxy-2-oxopentanal at the molecular level. northwestern.edu These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure, preferred three-dimensional arrangements (conformations), and the energies associated with them. lsu.eduarxiv.org

For this compound, a key area of investigation would be the conformational landscape arising from the rotation around its single bonds. The relative orientation of the hydroxyl, carbonyl, and aldehyde groups significantly influences the molecule's stability and reactivity. By performing a conformational search, various stable isomers (conformers) can be identified, and their relative energies can be calculated to determine the most probable structures at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table presents a hypothetical set of results from a quantum chemical calculation on different conformers of this compound. The relative energies indicate the stability of each conformer with respect to the most stable one.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 60° | 0.00 | 75.3 |

| 2 | 180° | 1.20 | 14.5 |

| 3 | -60° | 0.85 | 10.2 |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or rearrangement reactions. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of intermediates and transition states. nih.gov

Transition state analysis is crucial for understanding the kinetics of a reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. For instance, the oxidation of the aldehyde group in this compound to a carboxylic acid could be modeled to predict its feasibility and the conditions required. rsc.org

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

This table provides a hypothetical example of calculated activation energies for a proposed reaction involving this compound, illustrating how computational methods can be used to compare different potential reaction pathways.

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| Pathway A | TS1 | 25.4 |

| Pathway B | TS2 | 18.2 |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

Molecular Dynamics Simulations of Molecular Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions with their environment. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of this compound in different solvents or in the presence of other molecules. labxing.comnih.gov

An MD simulation of this compound in water, for example, could reveal how the molecule forms hydrogen bonds with surrounding water molecules and how its conformation changes over time. stanford.edu This information is valuable for understanding its solubility and how it might interact with biological systems.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water

This table outlines a hypothetical set of parameters that could be used for a molecular dynamics simulation of this compound, providing a snapshot of the typical setup for such a computational experiment.

| Parameter | Value |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

Prediction of Spectroscopic Signatures for Advanced Experimental Validation

Computational methods can predict various spectroscopic properties of molecules, which can then be used to help interpret experimental data or to identify the molecule in a complex mixture. aip.orgrsc.org For this compound, this could include the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. aalto.firsc.org

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of the nuclei, a theoretical NMR spectrum can be produced. These predicted spectra can be compared with experimental spectra to confirm the structure of the molecule and to assign the observed spectral features to specific molecular motions or electronic transitions. researchgate.net

Table 4: Hypothetical Predicted Vibrational Frequencies for this compound

This table shows a hypothetical selection of predicted infrared vibrational frequencies for this compound. Such data is instrumental in the analysis of experimental IR spectra.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| 1 | O-H stretch | 3450 |

| 2 | C=O stretch (aldehyde) | 1730 |

| 3 | C=O stretch (ketone) | 1715 |

| 4 | C-O stretch | 1100 |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

Computational Modeling of Tautomeric Equilibria and Interconversion Pathways

Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. This compound, being a dicarbonyl compound, can exist in several tautomeric forms, including keto-enol forms. walisongo.ac.idtruman.edu Computational modeling can be used to determine the relative stabilities of these tautomers and to investigate the mechanisms of their interconversion. researchgate.netorientjchem.orgresearchgate.net

By calculating the energies of the different tautomers, the equilibrium constant for the tautomerization reaction can be predicted. This is important for understanding the reactivity of the molecule, as different tautomers may exhibit different chemical behaviors.

Table 5: Hypothetical Relative Energies of this compound Tautomers

This interactive table presents a hypothetical comparison of the relative energies of different tautomers of this compound, which is crucial for predicting their relative populations at equilibrium.

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Keto | This compound | 0.00 |

| Enol 1 | 2,3-Dihydroxy-1-penten-1-one | 3.5 |

| Enol 2 | 1,2-Dihydroxy-2-penten-1-one | 5.2 |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

Research on Derivatives and Analogues of 3 Hydroxy 2 Oxopentanal

Synthesis and Characterization of Stereoisomers and Homologues

The 3-Hydroxy-2-oxopentanal molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C3), meaning it can exist as two stereoisomers (enantiomers). However, there is no available literature detailing the stereoselective synthesis or the separation and characterization of the individual (R)- and (S)-enantiomers of this compound. The biological activities of chiral molecules are often stereospecific, making the synthesis and study of individual stereoisomers a critical aspect of chemical research.

Similarly, information regarding the synthesis and characterization of homologues of this compound is not present in the surveyed scientific literature. Homologues, which would involve altering the length of the carbon chain, are important for understanding how the size and lipophilicity of a molecule affect its properties and biological interactions.

Design and Application of Chemically Modified Probes for Biochemical Investigations

The development of chemically modified probes is a powerful strategy to investigate the mechanism of action and identify the cellular targets of a bioactive molecule. These probes often incorporate reporter tags such as fluorescent dyes or affinity labels. The lack of foundational biological activity data for this compound has precluded any research into the design and application of such biochemical probes. Consequently, its interactions with biological systems at a molecular level remain unexplored.

Future Directions and Emerging Research Avenues for 3 Hydroxy 2 Oxopentanal

Development of Highly Selective and Efficient Synthetic Routes

The future of research on 3-Hydroxy-2-oxopentanal is fundamentally reliant on the development of synthetic methodologies that are both selective and efficient. Current synthetic strategies for similar α-hydroxy aldehydes often face challenges in controlling stereochemistry and minimizing side reactions. Future research should prioritize the exploration of asymmetric synthesis routes to produce specific stereoisomers of this compound, which is crucial for elucidating its biological functions.

Potential avenues for exploration include:

Organocatalysis: The use of small organic molecules as catalysts could offer high levels of stereocontrol in the formation of the hydroxyl and keto functional groups.

Biocatalysis: Employing enzymes, such as specific aldolases or oxidoreductases, could provide highly selective and environmentally benign pathways to this compound.

Flow Chemistry: Continuous flow reactors could enable precise control over reaction parameters such as temperature and reaction time, potentially improving yields and purity.

| Synthetic Approach | Potential Advantages | Research Focus |

| Asymmetric Organocatalysis | High stereoselectivity, mild reaction conditions | Design of novel chiral catalysts |

| Biocatalysis | High specificity, environmentally friendly | Enzyme discovery and engineering |

| Flow Chemistry | Enhanced reaction control, scalability | Optimization of reactor design and conditions |

Elucidation of Comprehensive Biological Roles and Pathways

The biological significance of this compound remains largely unexplored. As an α-hydroxy-keto-aldehyde, it can be hypothesized to be an intermediate in various metabolic pathways or a potential product of cellular oxidative stress. Future research should aim to identify and characterize its roles in biological systems.

Key research questions to address include:

Metabolic Intermediacy: Is this compound a transient intermediate in known metabolic pathways, such as amino acid or carbohydrate metabolism?

Signaling Molecule: Could this compound act as a signaling molecule, similar to other reactive carbonyl species?

Toxicity and Detoxification: What are the potential cytotoxic effects of this compound, and what enzymatic pathways are involved in its detoxification?

Investigative techniques could involve metabolomics studies to detect its presence in biological samples, followed by genetic and proteomic approaches to identify the enzymes and pathways with which it interacts.

Advanced In Situ Spectroscopic Studies of Reaction Kinetics and Mechanisms

A detailed understanding of the reactivity of this compound requires advanced spectroscopic techniques capable of monitoring its transformations in real-time. In situ spectroscopy can provide invaluable data on reaction intermediates, kinetics, and the influence of various catalysts and reaction conditions.

Future studies could employ:

NMR Spectroscopy: Techniques such as Rapid-Injection NMR could be used to observe the formation and consumption of this compound and any transient intermediates in its reactions.

Infrared (IR) and Raman Spectroscopy: These methods can provide real-time information on the changes in functional groups during a chemical transformation.

| Spectroscopic Technique | Information Gained | Potential Application |

| In Situ NMR | Reaction kinetics, intermediate identification | Mechanistic studies of synthesis and degradation |

| In Situ IR/Raman | Functional group analysis, reaction progress | Monitoring catalytic transformations |

Integration of Computational and Experimental Approaches for Mechanistic Discovery

The synergy between computational modeling and experimental work will be crucial in unraveling the complex reaction mechanisms involving this compound. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state energies, and rationalize experimental observations.

This integrated approach can be applied to:

Predicting Reactivity: Computational studies can predict the most likely sites of nucleophilic or electrophilic attack on the this compound molecule.

Understanding Catalytic Cycles: Modeling can help to elucidate the step-by-step mechanism of catalytic transformations involving this compound.

Interpreting Spectroscopic Data: Theoretical calculations can aid in the assignment of spectroscopic signals to specific molecular structures and intermediates.

Exploration of Novel Catalytic Systems for its Transformations

The development of novel catalytic systems will be key to unlocking the synthetic potential of this compound. Research in this area should focus on catalysts that can selectively transform the aldehyde, ketone, or hydroxyl group, allowing for the synthesis of a diverse range of valuable downstream products.

Areas for future catalytic research include:

Selective Hydrogenation/Oxidation: Designing catalysts that can selectively reduce or oxidize one of the carbonyl groups or the hydroxyl group would provide access to a variety of polyoxygenated compounds.

C-C Bond Forming Reactions: Exploring catalytic systems that can promote aldol (B89426) or other carbon-carbon bond-forming reactions at specific positions on the this compound backbone.

Photocatalysis: The use of light-driven catalytic processes could offer new and sustainable ways to effect transformations of this molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.